Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the molecule. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE include other thiophene derivatives such as suprofen and articaine . These compounds share similar structural features but may differ in their specific biological activities and applications.
Properties
Molecular Formula |
C24H19ClN2O4S |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H19ClN2O4S/c1-13-8-10-15(11-9-13)17-12-32-23(20(17)24(29)30-3)26-22(28)19-14(2)31-27-21(19)16-6-4-5-7-18(16)25/h4-12H,1-3H3,(H,26,28) |
InChI Key |
NNTSMOLRTVXTPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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